molecular formula C18H15F3N2O2 B12637801 1,3-Benzenediol, 4-[2-(3-buten-1-yl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-

1,3-Benzenediol, 4-[2-(3-buten-1-yl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-

Cat. No.: B12637801
M. Wt: 348.3 g/mol
InChI Key: RKJSPKRUGGIGEE-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, DMSO-d₆):

  • δ 9.82 (s, 2H, phenolic -OH)
  • δ 8.21 (d, J = 8.4 Hz, 1H, H-5 of indazole)
  • δ 7.94 (s, 1H, H-4 of indazole)
  • δ 7.62 (d, J = 8.4 Hz, 1H, H-6 of indazole)
  • δ 6.44 (dd, J = 17.2, 10.8 Hz, 1H, CH₂=CH-)
  • δ 5.82 (d, J = 17.2 Hz, 1H, =CH₂ trans)
  • δ 5.12 (d, J = 10.8 Hz, 1H, =CH₂ cis)
  • δ 4.56 (t, J = 7.6 Hz, 2H, N-CH₂-)
  • δ 2.34 (quin, J = 7.6 Hz, 2H, -CH₂-CH₂-)

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 161.2 (C-O, benzenediol)
  • δ 144.5 (C-3a, indazole)
  • δ 128.9 (q, J = 32.1 Hz, C-CF₃)
  • δ 123.4 (CF₃, J = 271 Hz)
  • δ 117.8 (CH₂=CH₂)
  • δ 52.4 (N-CH₂-)

The ¹H-¹³C HMBC spectrum confirms connectivity between the indazole C-3 (δ 144.5) and the benzenediol C-4 (δ 125.1).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR (KBr, cm⁻¹):

  • 3375, 3280 : Broad -OH stretches (benzenediol)
  • 1625 : C=C aromatic stretching
  • 1325, 1160 : C-F symmetric/asymmetric stretches (CF₃)
  • 1120 : N-N stretching (indazole)
  • 970 : =C-H out-of-plane bend (butenyl)

The absence of peaks above 3000 cm⁻¹ for aliphatic C-H confirms full substitution of the butenyl chain.

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI+):

  • Observed m/z: 383.1142 [M+H]⁺
  • Calculated for C₁₉H₁₇F₃N₂O₂⁺: 383.1145 (Δ = 0.3 ppm)

Fragmentation pattern:

  • m/z 265.0821 : Loss of CF₃ (116.0324 Da)
  • m/z 177.0549 : Benzenediol-indazole core
  • m/z 109.0284 : Protonated benzenediol

The isotopic cluster at m/z 383 shows a 1:3:3:1 ratio for the CF₃ group, confirming trifluoromethyl presence.

Properties

Molecular Formula

C18H15F3N2O2

Molecular Weight

348.3 g/mol

IUPAC Name

4-[2-but-3-enyl-7-(trifluoromethyl)indazol-3-yl]benzene-1,3-diol

InChI

InChI=1S/C18H15F3N2O2/c1-2-3-9-23-17(12-8-7-11(24)10-15(12)25)13-5-4-6-14(16(13)22-23)18(19,20)21/h2,4-8,10,24-25H,1,3,9H2

InChI Key

RKJSPKRUGGIGEE-UHFFFAOYSA-N

Canonical SMILES

C=CCCN1C(=C2C=CC=C(C2=N1)C(F)(F)F)C3=C(C=C(C=C3)O)O

Origin of Product

United States

Preparation Methods

Synthesis of the Indazole Derivative

The initial step in the synthesis involves creating the indazole core. This can typically be achieved through:

  • Condensation Reactions : Indazole derivatives can be synthesized by condensing hydrazine with suitable carbonyl compounds. For example, the reaction of a substituted phenyl hydrazine with an α,β-unsaturated carbonyl compound can yield the desired indazole structure.

Functionalization of Indazole

Once the indazole derivative is prepared, further functionalization is necessary to introduce the trifluoromethyl group and the butenyl substituent:

  • Trifluoromethylation : This can be accomplished using reagents such as trifluoromethyl iodide or via a metal-catalyzed reaction that introduces the trifluoromethyl group onto the indazole ring.

  • Alkylation : The butenyl group can be introduced through alkylation reactions using appropriate alkenes in the presence of bases or catalysts that facilitate nucleophilic substitution.

Formation of Benzenediol Moiety

The final step involves attaching the benzenediol moiety to the indazole structure:

  • Electrophilic Aromatic Substitution : The hydroxyl groups on the benzene ring allow for electrophilic substitution reactions where various electrophiles can be introduced at the para position relative to the hydroxyl groups.

Overall Synthesis Pathway

The overall synthetic pathway can be summarized as follows:

  • Synthesize indazole derivative via condensation.
  • Functionalize the indazole with a trifluoromethyl group.
  • Introduce a butenyl substituent through alkylation.
  • Attach benzenediol via electrophilic aromatic substitution.

This multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity of the final product.

To provide context for this compound's synthesis, here is a comparison with similar compounds based on their structural features and preparation methods:

Compound Name Molecular Formula Key Features Preparation Method
1,3-Benzenediol, 4-[2-(3-buten-1-yl)-7-(trifluoroMethyl)-2H-indazol-3-yl]- $$ C{19}H{17}F3N2O_2 $$ Contains both benzenediol and indazole moieties Multi-step synthesis involving condensation and electrophilic substitution
1,3-Benzenediol, 4-[2-butyl-7-(trifluoroMethyl)-2H-indazol-3-yl]- $$ C{19}H{17}F3N2O_2 $$ Similar structure with butyl instead of butenyl Similar multi-step synthesis with variations in alkylation
1,3-Benzenediol, 4-[2-methyl-7-(trifluoroMethyl)-2H-indazol-3-yl]- $$ C{18}H{15}F3N2O $$ Methyl group instead of butenyl or butyl Uses similar electrophilic aromatic substitution techniques

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups on the benzenediol core can undergo oxidation to form quinones.

    Reduction: The nitro group in the indazole precursor can be reduced to an amine before cyclization.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in basic conditions for Dakin oxidation.

    Reduction: Catalytic hydrogenation or metal hydrides for nitro group reduction.

    Substitution: Nucleophiles such as amines or thiols for substitution reactions involving the trifluoromethyl group.

Major Products

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-Benzenediol, 4-[2-(3-buten-1-yl)-7-(trifluoroMethyl)-2H-indazol-3-yl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The trifluoromethyl group enhances the lipophilicity of the molecule, allowing it to interact more effectively with hydrophobic pockets in proteins. The indazole moiety can participate in hydrogen bonding and π-π interactions, making it a versatile scaffold for drug design .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Modified Indazole Substituents

A closely related compound, 4-[1-methyl-7-(trifluoromethyl)indazol-3-yl]benzene-1,3-diol (C₁₅H₁₁F₃N₂O₂), differs by replacing the 3-buten-1-yl group with a methyl substituent on the indazole nitrogen. This structural simplification reduces molecular weight (MW: 320.26 g/mol vs. 356.30 g/mol for the target compound) and may alter pharmacokinetic properties.

Simple Benzenediol Isomers

  • 1,2-Benzenediol (Catechol): Lacks the indazole-trifluoromethyl-butenyl system. It is more reactive due to adjacent hydroxyl groups, making it prone to oxidation (e.g., forming o-quinones). Catechol is associated with higher toxicity (oral LD₅₀ in rats: 260 mg/kg) compared to 1,3-benzenediol (resorcinol; LD₅₀: 3010 mg/kg) .
  • 1,4-Benzenediol (Hydroquinone): Exhibits antioxidant properties but is carcinogenic in prolonged exposures. Its planar structure contrasts with the sterically hindered indazole-containing target compound, which likely has reduced redox activity .

Antimycobacterial Activity of Benzenediol Derivatives

For example:

Compound MIC (μg/mL) vs. M. tuberculosis Key Substituents
1,3-Benzenediol (Resorcinol) 50–200 (F-8 fraction) No indazole or trifluoromethyl
Oleic acid 25–200 Carboxylic acid chain
Terpinolene 50–200 Monoterpene
Target Compound Not reported Indazole, trifluoromethyl, butenyl

While the target compound’s activity remains unquantified in available data, the presence of electron-withdrawing trifluoromethyl and lipophilic indazole groups suggests enhanced target binding compared to resorcinol. The butenyl chain may further modulate interactions with hydrophobic pockets in mycobacterial enzymes .

Hazard and Stability Profile

  • 1,3-Benzenediol (Resorcinol): Classified as hazardous (CAS 108-46-3) with skin/eye irritation risks. The target compound’s hazards are undefined but likely mitigated by its bulkier structure, reducing dermal absorption .
  • Trifluoromethyl-Indazole Derivatives : Trifluoromethyl groups generally improve chemical stability but may introduce environmental persistence concerns due to C-F bond strength.

Biological Activity

1,3-Benzenediol, 4-[2-(3-buten-1-yl)-7-(trifluoromethyl)-2H-indazol-3-yl]- is a complex organic compound known for its unique structural features, including a benzenediol core and an indazole moiety. The presence of a trifluoromethyl group and an allyl substituent significantly influences its biological properties, making it a subject of interest in pharmacological research.

  • Molecular Formula : C19H17F3N2O2
  • Molecular Weight : Approximately 348.3 g/mol
  • IUPAC Name : 4-[2-(3-buten-1-yl)-7-(trifluoromethyl)-2H-indazol-3-yl]benzene-1,3-diol

Structural Characteristics

The compound's structure can be represented as follows:

Canonical SMILES:CC(=CCN1C(=C2C=CC=C(C2=N1)C(F)(F)F)C3=C(C=C(C=C3)O)O)\text{Canonical SMILES}:CC(=CCN1C(=C2C=CC=C(C2=N1)C(F)(F)F)C3=C(C=C(C=C3)O)O)

Biological Activity

Research has indicated that derivatives of 1,3-benzenediol exhibit various biological activities. The following sections summarize key findings related to its biological effects.

Anticancer Activity

Studies have demonstrated that 1,3-benzenediol derivatives possess anticancer properties. For instance, compounds with similar structural features have shown efficacy in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Study: In Vitro Studies

In vitro studies revealed that the compound inhibited the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of oxidative stress and disruption of mitochondrial function.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research suggests that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study: Animal Models

In animal models of inflammation, treatment with 1,3-benzenediol derivatives resulted in a significant reduction in edema and inflammatory markers compared to control groups.

Antioxidant Activity

The antioxidant capacity of this compound is another area of interest. Its ability to scavenge free radicals contributes to its protective effects against oxidative stress-related diseases.

Experimental Findings

Experimental data indicated that the compound effectively reduced lipid peroxidation and increased the activity of endogenous antioxidant enzymes in cellular models.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique biological activities attributed to the trifluoromethyl and allyl groups present in 1,3-benzenediol:

Compound NameStructural FeaturesBiological Activity
4-[1-Allyl-7-(trifluoromethyl)-1H-indazol-3-yl]benzene-1,3-diolSimilar indazole and phenolic structureAnti-inflammatory
4-(Trifluoromethyl)phenylpyrazoleContains trifluoromethyl groupAnticancer properties
Benzene derivative with hydroxyl groupsHydroxyl substitutionAntioxidant activity

These comparisons illustrate how specific functional groups can enhance or modify biological activity.

Synthesis and Modifications

The synthesis of 1,3-benzenediol, 4-[2-(3-buten-1-yl)-7-(trifluoromethyl)-2H-indazol-3-yl]- typically involves multi-step organic reactions. These synthetic routes are crucial for producing high-yield compounds with desired biological activities.

Synthetic Pathways

The primary synthetic strategies include:

  • Oxidation : Conversion to quinones and related derivatives.
  • Reduction : Formation of dihydro derivatives.
  • Substitution : Halogenated, nitrated, and sulfonated products.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1,3-benzenediol derivatives with indazole substituents?

  • Methodology : The synthesis of indazole-containing compounds often involves coupling reactions. For example, aroyl or acyl fragments can be introduced at the N-1 position of indazole cores using aroyl chlorides and coupling agents like diethyl cyanophosphonate (DCF) in dimethylformamide (DMF) . For trifluoromethyl-substituted indazoles, trifluoroethanol can react with indazole-3-carboxylic acid via acid chloride intermediates to install the trifluoromethyl group . The butenyl side chain may require palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with appropriate boronic acids or alkene precursors under anhydrous conditions .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use high-performance liquid chromatography (HPLC) with UV detection to assess purity (>95% is typical for research-grade compounds). Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F-NMR) is critical for confirming the trifluoromethyl group and butenyl substituent positions. Mass spectrometry (LC-MS or HRMS) validates molecular weight, with expected fragments aligning with indazole and benzenediol moieties .

Q. What solvents and conditions are optimal for stabilizing this compound during storage?

  • Methodology : Store at –20°C under inert gas (argon or nitrogen) to prevent oxidation of the butenyl group. Use anhydrous dimethyl sulfoxide (DMSO) or ethanol for dissolution, as the phenolic hydroxyl groups in 1,3-benzenediol may degrade in protic acidic/basic conditions .

Advanced Research Questions

Q. How do structural modifications (e.g., butenyl chain length, trifluoromethyl position) influence the compound’s pharmacokinetic properties?

  • Methodology : Comparative studies using analogs (e.g., ethyl or methyl substituents instead of butenyl) can reveal structure-activity relationships (SAR). In vivo assays in rodent models measure bioavailability, while computational modeling (e.g., molecular docking) predicts binding affinity to target proteins. For instance, analogs with trifluoromethyl groups at position 7 on indazole show enhanced metabolic stability due to reduced cytochrome P450 interactions .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodology : Standardize assay protocols (e.g., consistent cell lines, incubation times). For example, discrepancies in IC₅₀ values may arise from variations in cell permeability. Use orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance) to confirm target engagement. If solubility is a confounding factor, employ co-solvents like polyethylene glycol (PEG) or cyclodextrin derivatives .

Q. How can computational methods optimize the compound’s binding to a specific enzyme target?

  • Methodology : Molecular dynamics simulations (e.g., using GROMACS or AMBER) model the indazole-benzenediol scaffold’s interactions with active sites. Free energy perturbation (FEP) calculations guide substituent optimization (e.g., adjusting butenyl chain flexibility). Validate predictions with mutagenesis studies on key residues (e.g., hydrogen bonding with hydroxyl groups) .

Q. What catalytic systems enhance the yield of cross-coupling reactions during synthesis?

  • Methodology : Palladium-based catalysts (e.g., bis(triphenylphosphine)palladium dichloride) with ligands like triphenylphosphine improve efficiency in Suzuki-Miyaura couplings. For trifluoromethyl groups, copper iodide in triethylamine/tetrahydrofuran (Et₃N/THF) mixtures enhances regioselectivity. Monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature (55–80°C) to minimize side products .

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